molecular formula C8H10N2O2S B11452623 N-(5-acetamidothiophen-2-yl)acetamide

N-(5-acetamidothiophen-2-yl)acetamide

Cat. No.: B11452623
M. Wt: 198.24 g/mol
InChI Key: FPWZHUQEYFFTEI-UHFFFAOYSA-N
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Description

N-(5-acetamidothiophen-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamide group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-acetamidothiophen-2-yl)acetamide can be synthesized through the N-acylation reaction of 2-aminothiophene with acetic anhydride. The reaction typically involves the following steps:

    Reaction Setup: Dissolve 2-aminothiophene in a suitable solvent such as dichloromethane.

    Addition of Acetic Anhydride: Slowly add acetic anhydride to the solution while maintaining a low temperature (0-5°C) to control the reaction rate.

    Stirring and Heating: Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

    Workup: Quench the reaction by adding water and extract the product using an organic solvent like ethyl acetate.

    Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness by using continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetamidothiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of halogen atoms or other electrophilic groups on the thiophene ring.

Scientific Research Applications

N-(5-acetamidothiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-acetamidothiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Similar structure with a cyano group instead of an acetamide group.

    N-(2-thiophen-2-yl)acetamide: Lacks the additional acetamide group on the thiophene ring.

Uniqueness

N-(5-acetamidothiophen-2-yl)acetamide is unique due to the presence of two acetamide groups, which may confer specific chemical and biological properties

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

N-(5-acetamidothiophen-2-yl)acetamide

InChI

InChI=1S/C8H10N2O2S/c1-5(11)9-7-3-4-8(13-7)10-6(2)12/h3-4H,1-2H3,(H,9,11)(H,10,12)

InChI Key

FPWZHUQEYFFTEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(S1)NC(=O)C

Origin of Product

United States

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